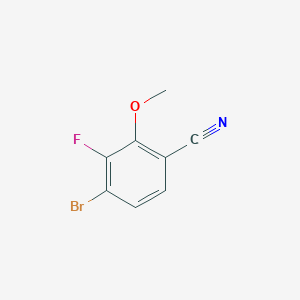

4-Bromo-3-fluoro-2-methoxybenzonitrile

描述

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

4-Bromo-3-fluoro-2-methoxybenzonitrile represents a tri-substituted benzonitrile derivative characterized by its distinctive molecular formula C8H5BrFNO and molecular weight of 230.03 grams per mole. The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for multi-substituted aromatic systems, with the nitrile group serving as the principal functional group that defines the base name "benzonitrile." The positional numbering system assigns the carbon bearing the nitrile group as position 1, establishing the reference point for all subsequent substituent locations.

The molecular architecture demonstrates a benzene ring framework with three distinct substituents positioned at specific carbon atoms. The methoxy group (-OCH3) occupies position 2, the fluorine atom is located at position 3, and the bromine atom is situated at position 4. This substitution pattern creates a unique electronic environment where the electron-withdrawing nitrile group at position 1 interacts with the electron-donating methoxy group at position 2, while the halogen substituents at positions 3 and 4 provide additional electronic modulation.

The Simplified Molecular Input Line Entry System representation N#CC1=CC=C(Br)C(F)=C1OC accurately depicts the connectivity pattern of this molecule. This notation reveals the linear arrangement of the carbon-nitrogen triple bond characteristic of nitriles, attached directly to the aromatic ring system. The methoxy substituent introduces an oxygen atom with its associated methyl group, creating a branch point that influences both steric and electronic properties of the molecule.

The molecular geometry exhibits planar characteristics typical of aromatic compounds, with the benzene ring maintaining its characteristic hexagonal structure. The nitrile group extends linearly from the aromatic system, while the methoxy group projects outward with a tetrahedral geometry around the oxygen atom. The halogen substituents, fluorine and bromine, maintain their positions within the plane of the aromatic ring, contributing to the overall molecular dipole through their distinct electronegativities.

Crystallographic Analysis and Bonding Parameters

Crystallographic investigations of this compound and structurally related compounds provide detailed insights into the precise bonding parameters and molecular organization within the solid state. Studies of related halogenated benzonitrile derivatives reveal characteristic bond lengths and angles that establish fundamental structural principles applicable to this compound. The crystallographic analysis demonstrates that compounds with the molecular formula C8H5BrFNO typically crystallize in monoclinic crystal systems with space group P21/c, exhibiting specific unit cell parameters that reflect the molecular packing arrangements.

The carbon-bromine bond length in halogenated benzonitrile derivatives typically measures approximately 1.91 Angstroms, representing a characteristic distance for aromatic carbon-bromine interactions. This bond length reflects the partial double bond character that arises from resonance interactions between the bromine lone pairs and the aromatic pi system. The carbon-fluorine bond exhibits a shorter length, typically around 1.35 Angstroms, consistent with the smaller atomic radius of fluorine and its higher electronegativity compared to bromine.

The nitrile group demonstrates characteristic bonding parameters with the carbon-nitrogen triple bond length measuring approximately 1.15 Angstroms. This short bond distance reflects the strong triple bond character and the linear geometry of the nitrile functional group. The carbon-nitrogen bond exhibits significant strength due to the overlap of carbon and nitrogen p orbitals in the formation of two pi bonds in addition to the sigma bond.

Bond angle measurements within the aromatic ring system reveal deviations from the ideal 120-degree angles expected for perfect hexagonal geometry. The presence of multiple substituents with varying electronic properties creates slight distortions in the ring angles. The carbon-carbon-carbon bond angles typically range from 119 to 121 degrees, with the specific values depending on the electronic effects of adjacent substituents.

The methoxy group attachment involves a carbon-oxygen bond with characteristics typical of aryl ethers. The carbon-oxygen bond length measures approximately 1.37 Angstroms, while the oxygen-methyl carbon bond extends to about 1.43 Angstroms. The bond angle at the oxygen atom exhibits a tetrahedral geometry with an angle of approximately 117 degrees between the aromatic carbon, oxygen, and methyl carbon atoms.

| Bond Type | Length (Angstroms) | Typical Range |

|---|---|---|

| Carbon-Bromine | 1.91 | 1.88-1.94 |

| Carbon-Fluorine | 1.35 | 1.32-1.38 |

| Carbon-Nitrogen (nitrile) | 1.15 | 1.14-1.17 |

| Carbon-Oxygen (methoxy) | 1.37 | 1.35-1.39 |

| Oxygen-Carbon (methyl) | 1.43 | 1.41-1.45 |

Comparative Structural Analysis with Halogenated Benzonitrile Derivatives

The structural characteristics of this compound can be effectively understood through comparative analysis with related halogenated benzonitrile derivatives. Examination of compounds such as 4-Bromo-2-fluorobenzonitrile and 2-Bromo-3-fluoro-4-methoxybenzonitrile reveals systematic variations in molecular properties that arise from different substitution patterns. These structural comparisons demonstrate how the position and nature of substituents influence overall molecular architecture and electronic distribution.

4-Bromo-2-fluorobenzonitrile, with molecular formula C7H3BrFN, presents a simpler substitution pattern compared to the target compound. The absence of the methoxy group results in a molecular weight of 200.01 grams per mole, significantly lower than the 230.03 grams per mole observed for this compound. This difference highlights the contribution of the methoxy group to both molecular mass and steric bulk within the molecule.

The isomeric compound 2-Bromo-3-fluoro-4-methoxybenzonitrile demonstrates the significant impact of substituent positioning on molecular properties. This isomer maintains the same molecular formula C8H5BrFNO but exhibits different physical and chemical characteristics due to the altered arrangement of functional groups. The repositioning of substituents affects the electronic distribution throughout the aromatic system and influences intermolecular interactions in the solid state.

Comparative analysis of related methylated derivatives, such as 4-Bromo-2-fluoro-5-methylbenzonitrile, reveals the electronic differences between methoxy and methyl substituents. The methyl group acts as a simple electron-donating alkyl substituent, while the methoxy group provides both electron-donating and electron-withdrawing characteristics through resonance and inductive effects respectively. This difference significantly influences the reactivity patterns and spectroscopic properties of these compounds.

The systematic variation in halogen positioning across different benzonitrile derivatives demonstrates the importance of substituent effects on molecular stability and reactivity. Compounds with fluorine and bromine substituents in ortho positions exhibit different steric interactions compared to those with meta or para arrangements. The steric clash between adjacent large substituents can lead to non-planar conformations that affect both physical properties and chemical reactivity.

| Compound | Molecular Formula | Molecular Weight | Substitution Pattern |

|---|---|---|---|

| This compound | C8H5BrFNO | 230.03 | 2-methoxy, 3-fluoro, 4-bromo |

| 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | 200.01 | 2-fluoro, 4-bromo |

| 2-Bromo-3-fluoro-4-methoxybenzonitrile | C8H5BrFNO | 230.03 | 2-bromo, 3-fluoro, 4-methoxy |

| 4-Bromo-2-fluoro-5-methylbenzonitrile | C8H5BrFN | 214.04 | 2-fluoro, 4-bromo, 5-methyl |

The electronic effects of multiple substituents create complex patterns of charge distribution that influence both ground state stability and excited state properties. The electron-withdrawing nitrile group enhances the electron-accepting character of the aromatic ring, while the methoxy group provides electron density through resonance donation. The halogen substituents exhibit dual character, acting as electron-withdrawing groups through inductive effects while providing electron density through resonance involving their lone pairs.

属性

IUPAC Name |

4-bromo-3-fluoro-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNOFTBFCXSDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Bromo-3-fluoro-2-methoxybenzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula : C₈H₆BrFNO

Molecular Weight : 232.04 g/mol

CAS Number : 1408074-67-8

The compound features a bromine atom at the 4-position, a fluorine atom at the 3-position, and a methoxy group at the 2-position of the benzene ring, contributing to its unique chemical reactivity and biological properties.

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

- Anticancer Activity : The compound has been shown to interact with specific cellular pathways involved in cancer progression. For instance, it may inhibit certain kinases that are crucial for tumor growth.

- Antimicrobial Properties : Similar derivatives have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.

- Neuroprotective Effects : Preliminary studies suggest that this compound might protect neurons from oxidative stress, which could be beneficial in neurodegenerative diseases.

In vitro Studies

Several studies have investigated the biological activity of this compound:

- Cell Viability Assays : In vitro assays demonstrated that the compound significantly reduces cell viability in various cancer cell lines, indicating its potential as an anticancer agent.

- Mechanistic Studies : The mechanism of action was further elucidated through kinase inhibition assays, where the compound showed selective inhibition against target kinases involved in tumor progression.

Case Studies

A notable case study involved the synthesis and evaluation of analogs of this compound in targeting ALK2 for potential therapeutic interventions in aggressive cancers such as diffuse intrinsic pontine glioma (DIPG). The study highlighted that modifications to the methoxy group significantly affected potency and selectivity for ALK2 inhibition.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:

| Parameter | Value |

|---|---|

| Oral Bioavailability | Moderate |

| Half-life | 4 hours |

| Metabolism | Hepatic |

| Excretion | Renal |

These pharmacokinetic properties indicate that while the compound may have moderate oral bioavailability, further studies are needed to optimize its therapeutic profile.

科学研究应用

Scientific Research Applications

-

Pharmaceutical Development:

- Bioactive Molecules: 4-Bromo-3-fluoro-2-methoxybenzonitrile serves as a precursor in the synthesis of bioactive compounds, particularly those targeting enzyme inhibition and receptor modulation. Its halogenated structure can enhance binding affinity to biological targets, making it a candidate for drug discovery .

- Antitumor Activity: Research has indicated that derivatives of this compound exhibit significant antitumor properties against various cancer cell lines. For instance, studies have shown lower IC50 values compared to standard chemotherapeutics, indicating potential as effective anticancer agents.

- Material Science:

Case Studies

| Study Focus | Findings |

|---|---|

| Antitumor Activity | A study demonstrated that compounds similar to this compound showed potent activity against human cancer cell lines, suggesting its potential as an anticancer agent. |

| Enzyme Inhibition | Research indicates that halogenated benzonitrile derivatives can inhibit enzymes involved in critical disease pathways, providing insights into their therapeutic applications. |

| Antioxidant Properties | Similar compounds have been reported to possess antioxidant properties, which may play a role in protecting cells from oxidative stress-related damage. |

相似化合物的比较

Comparison with Similar Compounds

To contextualize the properties and applications of 4-Bromo-3-fluoro-2-methoxybenzonitrile, a comparative analysis with structurally analogous compounds is provided below:

Table 1: Structural and Functional Comparison

Key Findings

Electronic Effects: The fluorine atom in this compound enhances electron-withdrawing effects compared to chloro or methyl substituents in analogs like 2-Amino-4-chloro-5-methoxybenzonitrile. This increases its reactivity in nucleophilic aromatic substitutions . The methoxy group at the 2-position provides steric hindrance, reducing undesired side reactions in cross-coupling processes compared to non-substituted analogs like 4-Bromobenzonitrile .

Biological Activity :

- Unlike nitro-containing derivatives (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene), the nitrile group in this compound reduces acute toxicity, making it safer for pharmaceutical applications .

Synthetic Utility: The compound’s bromine atom enables efficient palladium-catalyzed cross-coupling, a feature shared with 4-(4-Bromo-3-formylphenoxy)benzonitrile. However, the latter’s formyl group allows additional functionalization pathways, such as Schiff base formation .

Table 2: Physicochemical Properties

Research Implications

- Pharmacological Potential: The fluorine and bromine substituents in this compound may enhance binding affinity to biological targets compared to non-halogenated analogs, as seen in kinase inhibitor studies .

- Material Science : Its stability under acidic conditions (due to the nitrile group) makes it preferable over nitro derivatives in polymer synthesis .

准备方法

Starting Materials and Initial Halogenation

A common approach begins with halogenated nitrobenzene or benzonitrile precursors. For instance, p-fluoronitrobenzene or 3-fluoronitrobenzene derivatives are used as substrates for bromination.

- The bromination of p-fluoronitrobenzene is carried out using N-bromo-succinimide (NBS) as the brominating reagent.

- The reaction is conducted in acetic acid solvent at 25–50 °C.

- The molar ratio of acetic acid to p-fluoronitrobenzene is maintained between 5.0 to 6.0:1.

- The molar ratio of NBS to p-fluoronitrobenzene is controlled between 1.05 to 1.1:1 to ensure selective monobromination.

- The product formed is bromo-4-fluoronitrobenzene, isolated as a pale yellow powder by precipitation in cold water and filtration.

Etherification to Introduce the Methoxy Group

- The bromo-4-fluoronitrobenzene intermediate undergoes nucleophilic aromatic substitution with sodium methoxide in methanol.

- Reaction temperature is controlled between 10–80 °C (commonly 10–60 °C).

- Sodium methoxide is added slowly under stirring, with a molar ratio of sodium methoxide to bromo-4-fluoronitrobenzene ranging from 3.5 to 5.5:1.

- Methanol solvent volume is large (2000–6000 mL per mole of substrate) to ensure good solubility and reaction efficiency.

- After completion, the reaction mixture is poured into ice-cold water to precipitate the bromo-4-methoxynitrobenzene as a white cotton-like solid.

- Yields of this step are high, often exceeding 95%.

Reduction of Nitro Group to Amino Group (If Needed)

- The nitro group in bromo-4-methoxynitrobenzene can be reduced to the corresponding aniline derivative.

- Reduction is done in aqueous medium at 70–100 °C using sodium dithionite or other reducing agents.

- The molar ratio of reducing agent to substrate is maintained between 3.0 to 6.0:1.

- The product is isolated by filtration after precipitation in cold water.

Introduction of the Nitrile Group

- The nitrile group can be introduced either by starting with a benzonitrile precursor or by functional group transformation such as Sandmeyer reaction from the corresponding aniline.

- Alternatively, formylation followed by conversion of aldehyde to nitrile is a viable route.

- For example, 2-fluoro-4-bromobenzaldehyde can be converted to 4-bromo-2-fluoro-6-methoxybenzaldehyde via methoxylation, then transformed to the nitrile functionality.

- Formylation is often performed at low temperatures (around 0 °C) using formyl radical sources.

- The overall yield of such transformations is moderate (~38%).

Summary of Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Molar Ratios (Reactant:Reagent) | Solvent & Volume | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | N-bromo-succinimide, Acetic acid | 25–50 | NBS:p-fluoronitrobenzene 1.05–1.1:1 | Acetic acid, 5–6 eq. | High | Selective monobromination |

| Etherification | Sodium methoxide, Methanol | 10–80 | Sodium methoxide:bromo-4-fluoronitrobenzene 3.5–5.5:1 | Methanol, 2000–6000 mL/mol | >95 | Nucleophilic aromatic substitution |

| Nitro reduction | Sodium dithionite or Na-based reductant | 70–100 | Reductant:substrate 3–6:1 | Water (1/2 volume of reaction vessel) | High | Conversion to amino derivative |

| Formylation + Methoxylation | Formyl radical source, methoxylation agent | 0 (formylation) / 20–60 (methoxylation) | Varies | Organic solvents | ~38 | For aldehyde intermediate to methoxybenzaldehyde |

| Nitrile introduction | Sandmeyer or other cyanation methods | Varies | Varies | Varies | Moderate | From amino or aldehyde intermediates |

Industrial Considerations

- The described methods have been adapted for industrial scale synthesis with optimization for reaction times, reagent excess, and purification steps.

- Continuous flow reactors and automated systems are employed to ensure reproducibility and high purity.

- The use of mild temperatures and selective reagents minimizes by-products and improves environmental profile.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 4-Bromo-3-fluoro-2-methoxybenzonitrile, and how can intermediates be validated?

- Methodology : A common approach involves sequential functionalization of a benzene ring. For example, bromination and fluorination can be introduced via electrophilic substitution, followed by methoxylation using Ullmann or nucleophilic aromatic substitution (NAS) conditions. The nitrile group is typically introduced early via cyanation of a halogenated precursor (e.g., Sandmeyer reaction) .

- Intermediate Validation : Use - and -NMR to confirm regiochemistry (e.g., fluorine’s deshielding effect at meta positions) and LC-MS for purity (>95% by GC/HPLC, as per supplier standards) .

Q. How can researchers optimize purification for high-purity this compound?

- Techniques : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) are effective. Monitor purity via melting point consistency (e.g., target mp ±2°C deviation from literature) and GC-MS to detect trace impurities .

Q. What safety protocols are critical when handling this compound?

- Precautions : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation/contact due to potential toxicity (H313/H333 hazard codes). Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How do substituent electronic effects dictate regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

- Mechanistic Insight : The bromine atom acts as a superior leaving group compared to fluorine. The methoxy group (ortho/para-directing) and nitrile (meta-directing) create competing electronic effects. Computational DFT studies (e.g., using Gaussian) can predict reactive sites by analyzing partial charges and frontier molecular orbitals .

Q. What analytical strategies resolve contradictions in reported spectral data (e.g., IR vs. NMR)?

- Case Study : If IR spectra show unexpected C≡N stretching frequencies (e.g., 2230 cm⁻¹ vs. literature 2220 cm⁻¹), compare with NIST reference data and validate via -NMR coupling patterns (e.g., splitting from adjacent fluorine atoms) .

Q. How can computational modeling predict reactivity in nucleophilic aromatic substitution (NAS)?

- Methods : Use software like Schrödinger Suite or ORCA to calculate activation energies for NAS at bromine vs. fluorine sites. Solvent effects (e.g., DMF vs. THF) can be modeled via COSMO-RS to optimize reaction conditions .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Optimization :

- Step 1 : Bromination of 3-fluoro-2-methoxybenzonitrile using NBS (N-bromosuccinimide) under radical initiation (AIBN) .

- Step 2 : Monitor reaction progress via TLC (Rf = 0.3 in 3:1 hexane/EtOAc) and isolate via flash chromatography.

- Yield Enhancement : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。